molecular formula C25H20ClN5O3 B11326708 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11326708
M. Wt: 473.9 g/mol
InChI Key: GKAQUVATQIEJNG-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of benzoxazole, triazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions . The triazole ring is then introduced through a cyclization reaction involving azides and alkynes. The final step involves coupling the chlorophenyl and ethoxyphenyl groups to the triazole-benzoxazole scaffold using standard amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic systems, such as nanocatalysts or metal catalysts, and green chemistry techniques to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzoxazole and chlorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the benzoxazole or chlorophenyl rings .

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of benzoxazole, triazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C25H20ClN5O3/c1-3-33-22-7-5-4-6-21(22)27-25(32)23-15(2)31(30-28-23)18-12-13-20-19(14-18)24(34-29-20)16-8-10-17(26)11-9-16/h4-14H,3H2,1-2H3,(H,27,32)

InChI Key

GKAQUVATQIEJNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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